5-bromo-2,3-difluoro-N,N-dimethylaniline
Overview
Description
5-bromo-2,3-difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H8BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is dimethylated
Mechanism of Action
Mode of Action
. These structural features may influence its interaction with its targets.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-difluoro-N,N-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in cell growth and differentiation. Additionally, it can disrupt normal cellular metabolism by interfering with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects are often observed at high doses, including potential damage to vital organs and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in overall cellular metabolism. These interactions are essential for understanding the compound’s impact on biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-difluoro-N,N-dimethylaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 2,3-difluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-difluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce nitro or nitroso derivatives.
Scientific Research Applications
5-bromo-2,3-difluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde
- 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-bromo-2,3-difluoro-N,N-dimethylaniline is unique due to its specific substitution pattern on the benzene ring and the presence of the dimethylamino group. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
5-bromo-2,3-difluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLAELBZPRRTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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